4-Bromo-2-nitro-5-propoxy-N-propylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-propoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-5-14-10-8-12(18-6-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNVOVIEYJIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716670 | |
| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-83-7 | |
| Record name | Benzenamine, 4-bromo-2-nitro-5-propoxy-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 4 Bromo 2 Nitro 5 Propoxy N Propylaniline
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-nitro-5-propoxy-N-propylaniline, this process reveals several potential synthetic routes and key precursors.
The most logical final step in the synthesis is the functionalization of the amino group. Therefore, the primary disconnection is the N-propyl bond, identifying 4-bromo-2-nitro-5-propoxyaniline (B597429) as the immediate precursor.
Working backward from this precursor, the synthesis can be broken down through several plausible pathways:
Route A: Bromination as the penultimate step. This route disconnects the C-Br bond, suggesting 2-nitro-5-propoxyaniline as a key intermediate.
Route B: Nitration as an earlier step. This route would involve nitrating a pre-functionalized bromo-propoxy-aniline.
Route C: Propoxylation as an early step. This involves creating the ether linkage from a corresponding phenol (B47542) derivative.
Considering the directing effects of the functional groups, a forward synthesis based on a protected aniline (B41778) is often most effective for controlling regioselectivity. A plausible and strategically sound synthetic pathway begins with a simpler aniline derivative, such as 3-propoxyaniline (B1267686). The synthesis would proceed via the following key stages:
Protection of the highly activating amino group as an acetanilide (B955) to moderate its reactivity and control regioselectivity.
Nitration of the protected intermediate.
Bromination at the most activated position.
Deprotection to reveal the free amine.
N-Alkylation to install the final propyl group.
This strategic design leverages the directing effects of the acetamido and propoxy groups to install the nitro and bromo substituents in the correct positions before the final modification of the nitrogen atom. The primary precursors identified through this analysis are 3-propoxyaniline (or its precursor, 3-aminophenol) and various reagents for nitration, bromination, and alkylation.
Multistep Synthetic Pathways and Reaction Schemes
The synthesis of this compound is achieved through a sequence of reactions, each targeting the introduction of a specific functional group onto the aromatic ring or the amine nitrogen.
The introduction of a nitro (-NO₂) group onto an aniline ring is a classic electrophilic aromatic substitution. However, the direct nitration of anilines presents challenges. The strong oxidizing nature of nitrating agents can destroy the substrate, and the highly activating amino group can lead to multiple nitrations and poor regioselectivity. Furthermore, in the strongly acidic conditions of a typical nitric acid/sulfuric acid mixture, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). youtube.com This ion is a strongly deactivating, meta-directing group, which alters the expected outcome of the reaction. youtube.com
To overcome these issues, the amino group is often protected, most commonly as an acetanilide. This strategy offers two main advantages:
It moderates the activating nature of the amine, preventing oxidation and multiple substitutions.
The acetamido group remains an ortho-, para-director but is sterically bulkier, often favoring substitution at the less hindered para position.
In the proposed synthesis of the target molecule, the nitration of a precursor like N-(3-propoxyphenyl)acetamide would be directed by both the acetamido and propoxy groups. The nitro group would be installed at the C2 position, which is ortho to both groups, setting the stage for subsequent functionalization.
Table 1: Comparison of Nitration Conditions for Aniline Derivatives
| Reagent System | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| HNO₃ / H₂SO₄ (Mixed Acid) | 0-10 °C | Potent, effective for deactivated rings. | Harsh conditions, risk of oxidation, protonation of amine changes directing effects. youtube.com |
| Acetyl Nitrate (B79036) (from Ac₂O/HNO₃) | Low Temperature | Milder than mixed acid, good for protected amines. | Requires in-situ preparation. |
| Photochemical Nitration | Visible Light, Photosensitizer | Mild conditions, high functional group tolerance. researchgate.net | Requires specialized equipment, may have substrate limitations. researchgate.net |
Bromination is another key electrophilic aromatic substitution used in this synthesis. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity. For highly activated aromatic rings, such as aniline or phenol derivatives, a mild brominating agent is often sufficient.
Common bromination protocols include:
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst for less activated rings, but for activated systems, it can be used in a solvent like acetic acid or CCl₄.
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used when Br₂ is too reactive. It is particularly useful for preventing the formation of polybrominated byproducts. rsc.org
In the context of synthesizing 4-bromo-2-nitro-5-propoxyaniline, the bromination step would likely be performed on an intermediate such as N-(2-nitro-5-propoxyphenyl)acetamide. The position to be brominated (C4) is para to the strongly activating acetamido group and ortho to the activating propoxy group, making it the most electronically favorable site for electrophilic attack. The deactivating nitro group at C2 further ensures that substitution does not occur elsewhere.
The propoxy group (-OCH₂CH₂CH₃) is an ether linkage on the aromatic ring. The most common and versatile method for forming such aryl ethers is the Williamson Ether Synthesis . This reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide.
The key components of this reaction are:
Aryl Substrate: A phenol (e.g., 3-amino-4-bromophenol).
Alkylating Agent: A propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.
Base: A base strong enough to deprotonate the phenol, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).
For the synthesis of the target compound, this reaction would ideally be performed early in the sequence. For example, starting with 3-aminophenol, reaction with 1-bromopropane under basic conditions would yield 3-propoxyaniline, a key precursor for subsequent nitration and bromination steps.
The final step in the proposed synthesis is the introduction of the propyl group onto the nitrogen atom of the 4-bromo-2-nitro-5-propoxyaniline intermediate. This N-alkylation can be achieved through several methods.
Direct Alkylation: This involves the reaction of the primary amine with a propyl halide (e.g., 1-iodopropane). A weak base is typically added to neutralize the hydrohalic acid produced during the reaction, preventing it from protonating the starting amine and rendering it unreactive. A significant drawback of this method is the potential for over-alkylation, where the resulting secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt.
Reductive Amination: This is often the preferred method for producing secondary amines with high selectivity. The process involves two stages:
First, the primary amine reacts with an aldehyde (in this case, propanal) to form an imine intermediate.
Second, the imine is reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method avoids the problem of over-alkylation.
Table 2: Comparison of N-Alkylation Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Propyl halide (e.g., C₃H₇I), weak base (e.g., K₂CO₃) | Simple, one-step process. | Risk of over-alkylation (tertiary amine formation), may require forcing conditions. |
| Reductive Amination | Propanal (C₂H₅CHO), reducing agent (e.g., NaBH₄) | High selectivity for secondary amine, mild conditions, avoids over-alkylation. | Two-step process (in one pot), requires control of pH. |
Optimization of Reaction Conditions and Yield Enhancement
Temperature Control: Electrophilic aromatic substitution reactions like nitration and bromination are often exothermic. Maintaining a low temperature (e.g., 0-10 °C) is critical to prevent the formation of unwanted side products and thermal decomposition, particularly during nitration.
Reagent Stoichiometry: Using the correct molar ratios of reactants is essential. For instance, in N-alkylation, using a slight excess of the amine relative to the alkyl halide can help minimize dialkylation. In nitration, the ratio of nitric to sulfuric acid can be fine-tuned to control the concentration of the active nitronium ion (NO₂⁺).
Choice of Solvent: The solvent can influence reaction rates and selectivity. For Williamson ether synthesis, polar aprotic solvents like DMF or acetone (B3395972) can accelerate the Sₙ2 reaction.
Process Technology: Modern approaches like continuous flow chemistry can offer significant improvements over traditional batch processing for reactions like nitration. Flow reactors allow for better temperature control, enhanced safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields, reportedly in the range of 85–90% compared to 70–75% for batch systems.
Green Chemistry Approaches in this compound Synthesis
The industrial synthesis of complex aromatic compounds, such as this compound, traditionally relies on multi-step processes that can involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. The principles of green chemistry aim to mitigate these issues by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on several key transformations, including nitration, bromination, and reduction, by introducing milder reagents, alternative energy sources, and more efficient catalytic systems.
Recent research into the synthesis of related nitroaromatic and bromoaniline derivatives has highlighted several promising green strategies. These approaches seek to replace conventional methods that often have poor atom economy and significant environmental footprints.
Greener Nitration Methodologies
The introduction of a nitro group onto an aromatic ring is a fundamental step in the synthesis of many nitroanilines. Traditionally, this is achieved using a corrosive mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which poses significant handling risks and produces substantial acidic waste.
Modern, greener alternatives focus on milder and more selective nitrating agents. One such approach involves the use of urea (B33335) nitrate in the presence of concentrated sulfuric acid. rasayanjournal.co.in This method allows for the nitration of various aromatic compounds at room temperature, offering a safer and more controlled reaction compared to the classical mixed-acid protocol. rasayanjournal.co.in The use of solid urea nitrate is advantageous as it is inexpensive, easy to prepare, and safer to handle than fuming nitric acid. rasayanjournal.co.in
Another significant advancement is the development of catalytic nitration systems. For instance, a practical copper-catalyzed direct nitration of protected anilines has been reported. chemistryviews.org This procedure uses only one equivalent of nitric acid, with water being the sole stoichiometric byproduct, which aligns with the green chemistry principle of maximizing atom economy. chemistryviews.org Furthermore, chemo- and regioselective nitration in an aqueous phase, without the need for a strong co-acid, represents a substantial move towards more environmentally benign processes. nih.gov These methods often result in high yields and selectivity, minimizing the formation of unwanted isomers and waste. nih.gov Recent developments have also explored mechanochemistry, using a recyclable, saccharin-based nitrating reagent under solvent-minimized ball-milling conditions, which drastically reduces solvent waste and energy consumption. rsc.org
Table 1: Comparison of Nitration Methods for Aromatic Compounds
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Harsh, often high temp. | Well-established, powerful | Highly corrosive, hazardous, large acid waste stream, poor selectivity |
| Urea Nitrate | Urea Nitrate / Conc. H₂SO₄ | Room Temperature | Milder, safer reagent, good regioselectivity, low cost. rasayanjournal.co.in | Still requires strong acid. |
| Copper-Catalyzed | HNO₃ / Copper Catalyst | Mild | High atom economy (water as only byproduct), high tolerance for functional groups. chemistryviews.org | Catalyst may require separation/recycling. |
| Aqueous Phase | Dilute Aqueous HNO₃ | Room Temp; may use ultrasound/microwave | Eliminates strong co-acid, uses water as solvent, energy efficient. nih.gov | Substrate-dependent effectiveness. |
| Mechanochemistry | Saccharin-based reagent / Lewis Acid | Ball-milling, minimal solvent | Recyclable reagent, significantly reduced solvent waste, energy efficient. rsc.org | May require specialized equipment. |
Greener Bromination Techniques
The bromination of aromatic rings is another critical step. The conventional reagent, molecular bromine (Br₂), is a volatile, highly corrosive, and toxic liquid that presents significant handling and safety challenges. wordpress.com Green chemistry seeks to replace Br₂ with safer, solid brominating agents or in-situ generation methods.
One effective alternative is the use of a bromide-bromate mixture (Br⁻/BrO₃⁻) in an acidic aqueous solution. chemindigest.com This system generates bromine in situ, avoiding the direct handling of liquid bromine and using water as a solvent. chemindigest.com Another approach, developed for undergraduate laboratories but applicable on a larger scale, uses a combination of ceric ammonium nitrate and potassium bromide (KBr) in an ethanol-water medium to achieve bromination, avoiding elemental bromine entirely. acs.org
N-bromosuccinimide (NBS) is a widely used solid brominating agent that is easier and safer to handle than liquid bromine. wordpress.com While it is an improvement, its atom economy is not ideal, as only the bromine atom is incorporated into the product, leaving succinimide (B58015) as a byproduct. wordpress.com The principles of green chemistry guide the selection of brominating agents by favoring those with lower mass, reduced toxicity, and minimal generation of hazardous waste. acsgcipr.org
Table 2: Comparison of Bromination Methods for Anilines
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional | Br₂ in Acetic Acid / CCl₄ | Organic Solvent | Effective, well-understood | Highly toxic/corrosive reagent, hazardous solvents. wordpress.com |
| Bromide-Bromate | NaBr / NaBrO₃ / Acid | Aqueous solution | In situ Br₂ generation, avoids handling liquid Br₂, uses water as solvent. chemindigest.com | Requires acidic conditions. |
| CAN-KBr | Ceric Ammonium Nitrate / KBr | Ethanol/Water | Avoids liquid bromine, uses greener solvents. acs.org | Requires a metal oxidant. |
| N-Bromosuccinimide (NBS) | NBS | Various solvents | Solid reagent, easier to handle, selective. wordpress.com | Lower atom economy, produces succinimide byproduct. wordpress.com |
Efficient and Selective Catalytic Reduction
The synthesis pathway for substituted anilines often involves the reduction of a nitro group. A key challenge in the synthesis of compounds like this compound is the selective reduction of one functional group without affecting others, such as the bromo-substituent which can be removed by hydrodebromination. A green approach to this step involves the use of highly selective and efficient catalysts. For instance, a patented method for preparing 4-bromo-2-aminophenol, a related precursor, utilizes an Fe-Cr modified Raney-Ni catalyst. google.com This modified catalyst demonstrates high conversion rates and, crucially, inhibits the undesirable side reaction of debromination, leading to a purer product and less waste. google.com Such catalytic selectivity is a cornerstone of green process design, enhancing both yield and the environmental profile of the synthesis.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 4 Bromo 2 Nitro 5 Propoxy N Propylaniline and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial blueprint of the molecular structure. For 4-Bromo-2-nitro-5-propoxy-N-propylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the two propyl chains. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aniline (B41778) ring. The nitro group (NO₂) is strongly electron-withdrawing, while the propoxy and N-propyl groups are electron-donating.
The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons provide insight into the substitution pattern on the benzene (B151609) ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons. This would confirm the connectivity within the N-propyl and O-propyl chains and the relationship between any coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique definitively assigns each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting fragments of the molecule, for instance, by showing a correlation from the N-H proton to carbons in the aromatic ring or the N-propyl group, or from the propoxy methylene protons to the aromatic carbon at position 5.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-3 | ~8.0-8.2 | s | 1H |
| Aromatic H-6 | ~6.5-6.7 | s | 1H |
| N-H | ~8.3-8.5 | t | 1H |
| O-CH₂ (propoxy) | ~3.9-4.1 | t | 2H |
| N-CH₂ (N-propyl) | ~3.1-3.3 | q | 2H |
| -CH₂- (propoxy) | ~1.8-2.0 | sextet | 2H |
| -CH₂- (N-propyl) | ~1.6-1.8 | sextet | 2H |
| -CH₃ (propoxy) | ~1.0-1.2 | t | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (C-O) | ~148-150 |
| C-2 (C-NO₂) | ~138-140 |
| C-1 (C-N) | ~135-137 |
| C-3 | ~125-127 |
| C-6 | ~108-110 |
| C-4 (C-Br) | ~100-102 |
| O-CH₂ | ~70-72 |
| N-CH₂ | ~45-47 |
| -CH₂- (propoxy) | ~22-24 |
| -CH₂- (N-propyl) | ~20-22 |
| -CH₃ (propoxy) | ~10-12 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₃H₁₉BrN₂O₃) with high confidence. A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two m/z units.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of the N-propyl group.
Loss of the propoxy group, or parts of it (e.g., a propyl radical).
Cleavage of the nitro group (NO₂).
Alpha-cleavage adjacent to the amine nitrogen.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the various substituents to the aniline core.
Table 3: Predicted HRMS and Key MS/MS Fragments
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 330/332 | Molecular ion peak showing ⁷⁹Br/⁸¹Br isotope pattern |
| [M-C₃H₇]⁺ | 287/289 | Loss of N-propyl radical |
| [M-OC₃H₇]⁺ | 271/273 | Loss of propoxy radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.
In the IR spectrum of this compound, characteristic absorption bands would be expected for:
N-H stretch: A sharp band around 3350-3450 cm⁻¹ corresponding to the secondary amine.
C-H stretches (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region from the propyl groups.
C-H stretches (aromatic): Bands above 3000 cm⁻¹.
NO₂ stretches: Two strong, characteristic bands for the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretching of the nitro group.
C=C stretches (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O stretch (ether): A strong band around 1200-1250 cm⁻¹ for the aryl-alkyl ether.
C-N stretch: A band in the 1250-1350 cm⁻¹ region.
C-Br stretch: A band in the low-frequency region, typically 500-650 cm⁻¹.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the nitro group and the aromatic ring system.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. While no published crystal structure for this compound is currently available, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
If a crystal structure were obtained, it would confirm the substitution pattern on the aromatic ring and reveal the conformation of the flexible N-propyl and propoxy side chains. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group and the nitro group of an adjacent molecule) and π-stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.
Chromatographic Separation Techniques for Purification and Purity Assessment
The isolation and purification of this compound and the characterization of its synthetic intermediates necessitate the use of advanced chromatographic techniques. These methods are essential for ensuring the chemical integrity and purity of the final compound, as well as for the structural elucidation of any byproducts or precursors. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools in this regard, each offering unique advantages for the separation and analysis of this polysubstituted aniline derivative.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis and purification of aromatic amines and their derivatives due to its versatility and efficiency. The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation from its intermediates and potential impurities.
For structurally similar compounds, such as substituted anilines and nitroaromatics, C8 and C18 columns are commonly employed. However, for a molecule with the complexity of this compound, a systematic approach to method development is crucial. This would involve screening different columns and mobile phases to achieve the desired resolution. For instance, a study on the separation of aniline and its degradation products found a C4 column to provide the best results with a mobile phase of methanol and acetate buffer rsc.org. Simple reverse-phase methods using acetonitrile (B52724) and water with a phosphoric acid modifier have also been shown to be effective for the analysis of aniline and its hydrochloride salt sielc.comsielc.com.
The mobile phase composition, including the organic modifier, aqueous component, and any additives, plays a critical role in the retention and selectivity of the separation. A typical starting point would be a gradient elution with a mixture of acetonitrile or methanol and water. The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak shape, particularly for the basic aniline moiety.
For the detection of this compound and its chromophoric intermediates, a UV-Vis detector is suitable. Given the presence of the nitroaniline substructure, a detection wavelength in the range of 254-280 nm would likely provide good sensitivity. For trace analysis or the detection of non-chromophoric impurities, pre-column derivatization to introduce a fluorescent tag can be a valuable strategy, significantly enhancing detection limits researchgate.net.
Table 1: Exemplary HPLC Conditions for the Analysis of Related Aniline Derivatives
| Parameter | Condition 1: Aniline & Degradation Products rsc.org | Condition 2: Aniline sielc.com |
| Stationary Phase | C4 | Newcrom R1 |
| Mobile Phase | Methanol / Acetate Buffer (10 mM, pH 5) (60:40, v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | Photodiode Array (PDA) at 270 nm | Not Specified |
| Temperature | Ambient | Not Specified |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, GC can provide high-resolution separation and valuable structural information. However, the presence of the polar amino group and the nitro group can present challenges such as peak tailing and thermal degradation in the GC inlet.
To address these challenges, derivatization of the amine functionality is a common strategy. Acetylation or silylation can increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. For instance, the analysis of nitrogen-containing polymers by pyrolysis-GC-MS has shown that amines can be efficiently converted to their corresponding N-substituted amides by pyrolysis in the presence of acetic anhydride, improving their detection unibo.it.
The choice of the capillary column's stationary phase is critical for achieving the desired separation. For the analysis of aniline derivatives, a mid-polarity column is often a good starting point. EPA method 8131, which addresses the analysis of aniline and its derivatives, suggests the use of a fused silica capillary column coated with SE-54 epa.gov. For halogenated aromatic amines, a column such as an Rxi-5MS or Rxi-5Sil MS is often employed nih.gov.
A temperature programming method is typically used in GC to ensure the elution of compounds with a wide range of boiling points. The program would start at a lower temperature to resolve more volatile components and gradually increase to elute less volatile compounds like this compound. The injector temperature should be optimized to ensure efficient volatilization without causing thermal decomposition. For thermally labile compounds, a programmable temperature vaporizer (PTV) inlet can minimize degradation nih.gov.
A nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds and would be an excellent choice for the analysis of the target compound and its intermediates, minimizing interferences from the sample matrix epa.gov. Alternatively, a mass spectrometer provides both sensitive detection and structural information, aiding in the identification of unknown impurities.
Table 2: Suggested GC Conditions for the Analysis of Substituted Anilines
| Parameter | Condition 1: Halogenated Aromatic Amines nih.gov | Condition 2: Aniline Derivatives (EPA Method 8131) epa.gov |
| Column | Rxi-5MS, 30 m x 0.25 mm x 0.25 µm | Fused silica capillary coated with SE-54, 30 m x 0.25 mm |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 270 °C | Not Specified (optimized for on-column or splitless injection) |
| Oven Program | Start at 40°C (hold 1 min), ramp to 280°C at 10°C/min (hold 1 min) | Optimized for separation of target analytes |
| Detector | Mass Spectrometer (MS) | Nitrogen-Phosphorus Detector (NPD) or MS |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC chromatographyonline.com. Given that synthetic routes can sometimes introduce chiral centers or that the biological activity of a molecule can be enantiomer-dependent, the ability to perform chiral separations is of significant importance. Although this compound is not inherently chiral, its synthetic precursors or potential derivatives could be.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are the most widely used and successful for a broad range of chiral separations in SFC nih.govnih.govresearchgate.net. The selection of the appropriate CSP is often empirical and typically involves screening a variety of columns with different chiral selectors.
The mobile phase in SFC usually consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol, ethanol, or isopropanol chromatographyonline.com. For the separation of basic compounds like amines, the addition of an acidic or basic additive to the modifier is often necessary to improve peak shape and achieve resolution. The use of a strong acid like ethanesulfonic acid has been shown to dramatically improve the chiral separation of basic compounds on polysaccharide-based CSPs nih.gov.
The development of a chiral SFC method would involve screening different CSPs and optimizing the mobile phase composition (modifier and additive) to achieve the desired enantiomeric separation. The back pressure and temperature are also important parameters that can be adjusted to fine-tune the separation.
Table 3: General SFC Conditions for Chiral Resolution of Amines
| Parameter | General Conditions for Chiral Amine Separation |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) researchgate.netnih.gov |
| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol) |
| Additive | Acidic additive (e.g., 0.1% ethanesulfonic acid) for basic analytes nih.gov |
| Detection | UV or Mass Spectrometer |
Computational and Theoretical Investigations of 4 Bromo 2 Nitro 5 Propoxy N Propylaniline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure and, consequently, the optimized geometry of molecules. For 4-Bromo-2-nitro-5-propoxy-N-propylaniline, DFT calculations would predict the most stable three-dimensional arrangement of its atoms.
The geometry of the benzene (B151609) ring is expected to show slight distortions from a perfect hexagon due to the electronic push and pull of its diverse substituents. The potent electron-withdrawing nature of the nitro (NO₂) group and the bromo (Br) atom would contract the C-C bonds in their vicinity. Conversely, the electron-donating propoxy (-O-CH₂CH₂CH₃) and N-propylamino (-NH-CH₂CH₂CH₃) groups would tend to elongate adjacent C-C bonds. The C-N bond of the nitro group is expected to be relatively short, indicative of its strong electron-withdrawing character, while the C-N bond of the N-propylaniline moiety would be longer. In crystal structures of similar compounds like 2-bromo-4-nitro-aniline, intramolecular hydrogen bonding between the amino proton and the ortho-bromo atom has been observed, which could also be a stabilizing feature in the target molecule. nih.gov The planarity of the nitro group with respect to the aromatic ring is a common feature in related structures. nih.gov
Interactive Table: Predicted Geometric Parameters
The following data is illustrative, based on DFT calculations of similarly substituted aniline (B41778) molecules.
| Parameter | Predicted Value | Description |
| C-NO₂ Bond Length | ~1.45 Å | Reflects the strong electron-withdrawing nature of the nitro group. |
| C-Br Bond Length | ~1.90 Å | Typical length for a C-Br bond on an aromatic ring. |
| C-O (propoxy) Bond Length | ~1.37 Å | Characteristic of an aryl ether linkage. |
| C-N (amino) Bond Length | ~1.40 Å | Influenced by the electron-donating character of the amino group. researchgate.net |
| Dihedral Angle (NO₂) | < 5° | The nitro group is expected to be nearly coplanar with the benzene ring. nih.govnih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be predominantly localized on the aniline part of the molecule, specifically the nitrogen atom of the N-propylamino group and the electron-rich aromatic ring, which is influenced by the electron-donating propoxy group. The LUMO, in contrast, would be centered on the electron-deficient part of the molecule, primarily the nitro group and the carbon atoms attached to it. This distribution is typical for molecules containing both strong electron-donating and electron-withdrawing groups. doubtnut.comresearchgate.net The combination of these groups is predicted to result in a relatively small HOMO-LUMO gap, suggesting the molecule could be chemically reactive.
Interactive Table: Predicted FMO Properties
The following data is illustrative, based on FMO analyses of analogous nitroaniline compounds.
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | ~ -5.8 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | ~ -2.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | ~ 3.3 eV | A smaller gap suggests higher reactivity and potential for electronic transitions. |
An Electrostatic Potential (ESP) map visualizes the charge distribution of a molecule and is an excellent predictor of its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP is mapped onto the molecule's electron density surface, with colors indicating different potential values: red for negative potential (electron-rich regions) and blue for positive potential (electron-poor regions).
For this compound, the ESP map is predicted to show a deep red, highly negative region around the oxygen atoms of the nitro group, highlighting this area as a prime site for interaction with electrophiles or hydrogen bond donors. researchgate.netchegg.com The aromatic ring itself will display a more complex pattern. The regions ortho and para to the electron-donating amino and propoxy groups would be less positive (or more negative) than those influenced by the electron-withdrawing nitro and bromo groups. nih.gov The area around the hydrogen atom of the N-H bond would exhibit a positive (blue) potential, indicating its susceptibility to act as a hydrogen bond donor.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations allow for the study of molecular motion over time. For a molecule with flexible side chains like this compound, MD simulations are invaluable for exploring its conformational landscape.
The two primary sources of conformational flexibility are the N-propyl and O-propoxy chains. MD simulations would reveal the rotational dynamics around the C-N, C-O, and various C-C single bonds of these alkyl chains. nih.gov These simulations can identify the most populated conformations and the energy barriers between them. The interaction of the molecule with its environment, such as a solvent, can also be modeled to see how intermolecular forces influence its shape and dynamics. nih.govacs.org Such studies are critical for understanding how the molecule might fit into a biological receptor or interact with other molecules in a solution.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic data, such as IR and NMR spectra, which can aid in the identification and characterization of synthesized compounds. researchgate.net
For this compound, DFT calculations can predict its vibrational frequencies. The resulting theoretical IR spectrum would show characteristic peaks corresponding to specific functional groups. Similarly, NMR chemical shifts can be calculated with good accuracy. The predicted ¹H and ¹³C NMR spectra would reflect the electronic environment of each nucleus, heavily influenced by the surrounding electron-donating and withdrawing groups. ingentaconnect.comresearchgate.netnih.gov
Interactive Table: Predicted Spectroscopic Data
The following data is illustrative and based on computational studies of similar aromatic compounds.
| Spectrum | Predicted Feature | Assignment |
| IR | ~1520-1560 cm⁻¹ (strong) | Asymmetric NO₂ stretch materialsciencejournal.org |
| IR | ~1345-1385 cm⁻¹ (strong) | Symmetric NO₂ stretch materialsciencejournal.org |
| IR | ~3350-3450 cm⁻¹ (medium) | N-H stretch |
| IR | ~1200-1250 cm⁻¹ | Aryl-O stretch |
| ¹H NMR | ~7.0-8.0 ppm | Aromatic protons |
| ¹H NMR | ~3.0-4.0 ppm | Protons on carbons adjacent to N and O |
| ¹³C NMR | ~110-150 ppm | Aromatic carbons |
Reaction Mechanism Studies through Computational Pathways
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism.
Given its structure, this compound could participate in several types of reactions. One of the most significant is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles. Computational studies on similar nitroarenes have shown that such reactions can proceed through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. researchgate.netnih.govacs.org Calculations could predict the activation barriers for a nucleophile attacking the carbon bearing the bromine atom.
Another important reaction pathway to study computationally would be the reduction of the nitro group. The transformation of a nitro group to an amino group proceeds through nitroso and hydroxylamino intermediates. researchgate.netorientjchem.orgnih.gov Computational modeling can determine the energetics of each step in this reduction sequence under various conditions, providing insight into how this transformation could be achieved synthetically. nih.gov
Reactivity and Mechanistic Pathways of 4 Bromo 2 Nitro 5 Propoxy N Propylaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitro/Bromo Groups
The presence of a strongly electron-withdrawing nitro group ortho and para to a halogen, such as bromine, significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). stackexchange.com In 4-Bromo-2-nitro-5-propoxy-N-propylaniline, the nitro group is positioned ortho to the bromine atom. This arrangement makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles. stackexchange.com
The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which lowers the activation energy of this rate-determining step. stackexchange.comyoutube.com The final step involves the departure of the bromide ion to restore aromaticity. youtube.com
While the bromine atom is the most probable leaving group, the nitro group itself can sometimes be displaced, although this is less common. The relative reactivity is influenced by the strength of the nucleophile and the reaction conditions. Generally, the more electron-withdrawing groups present on the ring, the faster the SNAr reaction. youtube.commasterorganicchemistry.com
Interactive Table: Factors Influencing SNAr Reactivity
| Factor | Influence on this compound | Rationale |
| Nitro Group | Strong Activation | The -NO₂ group is a powerful electron-withdrawing group that stabilizes the negatively charged Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group. stackexchange.comyoutube.com |
| Bromo Group | Good Leaving Group | Bromine is a good leaving group for SNAr reactions. While fluorine is often the best leaving group in SNAr due to its high electronegativity which polarizes the C-X bond, bromine's ability to leave is still substantial. youtube.com |
| Nucleophile Strength | Rate Dependent | Stronger nucleophiles (e.g., alkoxides, amines) will react faster than weaker ones. |
| Solvent | Rate and Solubility | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to dissolve the substrate and stabilize the charged intermediate. |
Electrophilic Aromatic Substitution (EAS) Potentials on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of an atom on an aromatic ring, typically hydrogen, with an electrophile. wikipedia.org The aniline ring in this compound is heavily substituted, leaving only one available position for potential EAS reactions. The feasibility and rate of substitution at this position are determined by the cumulative electronic effects of the existing substituents. unizin.org
Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions. masterorganicchemistry.com
-NH-propyl (N-propylamino): A strongly activating, ortho, para-director due to resonance donation of the nitrogen's lone pair. wikipedia.orgbyjus.com
-O-propyl (Propoxy): An activating, ortho, para-director, also through resonance. libretexts.org
-Br (Bromo): A deactivating, ortho, para-director. It withdraws electron density inductively but can donate via resonance. unizin.org
-NO₂ (Nitro): A strongly deactivating, meta-director due to both strong inductive and resonance withdrawal of electron density. masterorganicchemistry.comrsc.org
In this molecule, the single open position for substitution is ortho to the N-propylamino group, meta to the propoxy group, meta to the nitro group, and ortho to the bromo group. The powerful activating and ortho-directing influence of the N-propylamino group is the dominant factor. However, the combined deactivating effects of the nitro and bromo groups, along with potential steric hindrance from the adjacent N-propylamino and bromo groups, would likely make EAS reactions on this substrate challenging to achieve. If a reaction were to occur, it would be directed to this sole available position. cdnsciencepub.comcdnsciencepub.com
Interactive Table: Directing Effects of Substituents for EAS
| Substituent | Type | Directing Effect | Influence on Reactivity |
| -NH-propyl | Activating | Ortho, Para | Increases ring reactivity significantly. wikipedia.orgbyjus.com |
| -O-propyl | Activating | Ortho, Para | Increases ring reactivity. libretexts.org |
| -Br | Deactivating | Ortho, Para | Decreases ring reactivity. unizin.org |
| -NO₂ | Deactivating | Meta | Strongly decreases ring reactivity. masterorganicchemistry.comrsc.org |
Functional Group Transformations of the Propoxy and Propylamino Moieties
The propoxy and N-propylamino groups can undergo various transformations common to ethers and secondary amines, respectively. solubilityofthings.comyoutube.com
The propoxy group, an ether, could potentially be cleaved under harsh conditions, such as with strong acids like HBr or HI, in a process known as O-dealkylation. This reaction would convert the propoxy group into a hydroxyl group (phenol). nih.gov
The N-propylamino group offers several reaction possibilities:
N-Acylation: It can react with acylating agents like acid chlorides or anhydrides to form an amide. For instance, reaction with acetyl chloride would yield N-(4-bromo-2-nitro-5-propoxyphenyl)-N-propylacetamide.
Further N-Alkylation: As a secondary amine, it could react with another alkyl halide to form a tertiary amine.
Oxidation: Strong oxidizing agents could potentially oxidize the secondary amine, though this can often lead to complex product mixtures.
These transformations allow for the modification of the molecule's peripheral functional groups without altering the core aromatic structure, enabling the synthesis of various derivatives. libretexts.org
Interactive Table: Potential Transformations of Propoxy and Propylamino Groups
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Propoxy (-O-CH₂CH₂CH₃) | Ether Cleavage | HBr or HI | Phenol (B47542) (-OH) |
| N-Propylamino (-NH-CH₂CH₂CH₃) | N-Acylation | Acetyl Chloride, Pyridine | Amide (-N(COCH₃)-propyl) |
| N-Propylamino (-NH-CH₂CH₂CH₃) | N-Alkylation | Methyl Iodide, Base | Tertiary Amine (-N(CH₃)-propyl) |
Oxidative and Reductive Reactivity Studies
The redox chemistry of this compound is primarily centered on the nitro group and the N-propylamino group.
The most significant reductive transformation is the reduction of the nitro group to a primary amine (-NH₂). This is a common and well-established reaction for nitroaromatic compounds. nih.gov A variety of reducing agents can accomplish this, including:
Metals in acidic media (e.g., iron, tin, or zinc with HCl). google.com
Catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ni catalyst).
Transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov
Sodium borohydride (B1222165) (NaBH₄) in the presence of specific catalysts like copper ferrite (B1171679) nanoparticles. rsc.orgnih.gov
Successful reduction would yield 4-bromo-5-propoxy-N¹-propylbenzene-1,2-diamine.
Conversely, the N-propylamino group is susceptible to oxidation. The outcome of oxidation depends on the reagent used. For instance, oxidation of anilines can lead to the formation of quinones or other complex coupling products. chemistrysteps.com The presence of other substituents on the ring would heavily influence the course of such an oxidation reaction.
Interactive Table: Common Redox Reactions
| Moiety | Reaction Type | Common Reagents | Resulting Moiety |
| Nitro (-NO₂) Group | Reduction | Fe/HCl; H₂/Pd; NaBH₄/Catalyst | Amino (-NH₂) Group google.comnih.govresearchgate.net |
| N-Propylamino (-NH-propyl) Group | Oxidation | Strong Oxidizing Agents | Potential for quinone formation or complex products chemistrysteps.com |
Photochemical Transformations and Stability
Nitroaromatic compounds are known to be photochemically active. nih.gov Upon absorption of UV light, they can be promoted to an excited state, initiating a variety of chemical reactions. rsc.org The photostability of this compound would be influenced by the solvent, the presence of oxygen, and the wavelength of irradiation. researchgate.net
Potential photochemical pathways for nitroaromatics include:
Photoreduction: In the presence of a hydrogen donor, the excited nitro group can be reduced.
Photodissociation: Some nitroaromatics can release nitric oxide (NO) or nitrogen dioxide (NO₂) upon irradiation. rsc.org
HONO Formation: The photolysis of certain nitroaromatic compounds, particularly those with adjacent hydrogen-donating groups, can lead to the formation of nitrous acid (HONO). acs.org
Degradation: In aqueous environments, UV irradiation, especially in the presence of oxidizing agents like H₂O₂, can lead to the degradation of the aromatic ring, forming various intermediates such as nitrophenols, quinones, and eventually smaller organic acids. nih.gov
Synthesis and Characterization of Derivatives and Analogues of 4 Bromo 2 Nitro 5 Propoxy N Propylaniline
Design Principles for Structural Modification
The design of derivatives of 4-bromo-2-nitro-5-propoxy-N-propylaniline is guided by established principles of physical organic chemistry and medicinal chemistry. The primary objective of structural modification is to modulate the electronic and steric properties of the molecule to influence its reactivity, solubility, and intermolecular interactions. Key areas for modification on the parent scaffold are the aromatic ring, the alkoxy chain, and the N-alkyl substituent.
Aromatic Ring Substitution: The benzene (B151609) ring is substituted with a bromine atom, a nitro group, a propoxy group, and an N-propylamino group. The electronic nature of the ring is heavily influenced by the interplay of these substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the amino and alkoxy groups are electron-donating, activating the ring. The bromine atom is deactivating due to its inductive effect but is ortho, para-directing. Further halogenation, for instance at the 6-position, would further decrease the electron density of the ring.
Alkoxy Chain Modification: The propoxy group at the 5-position can be varied in length (e.g., methoxy, ethoxy) or branching. The length and nature of this chain can impact the molecule's lipophilicity and steric profile. Longer or bulkier alkoxy groups can influence the conformation of the molecule and its ability to interact with other molecules or surfaces.
N-Alkyl Group Variation: The N-propyl group can be replaced with other alkyl groups such as methyl or ethyl. The size of the N-alkyl group can affect the basicity of the amine and introduce steric hindrance around the amino group, which can influence its reactivity and intermolecular hydrogen bonding capabilities.
Synthesis of Halogenated Analogues (e.g., Chloro, Fluoro)
The introduction of an additional halogen atom onto the aromatic ring of this compound would likely occur at the 6-position, which is activated by the ortho, para-directing amino and alkoxy groups and is the most sterically accessible position for an incoming electrophile.
Synthesis of 6-Chloro-4-bromo-2-nitro-5-propoxy-N-propylaniline: A plausible synthetic route would involve the direct chlorination of this compound. Due to the presence of the activating amino and alkoxy groups, mild chlorinating agents can be employed. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile (B52724) or dichloromethane. The reaction would proceed via electrophilic aromatic substitution.
General Reaction Scheme:
Synthesis of 6-Fluoro-4-bromo-2-nitro-5-propoxy-N-propylaniline: Direct fluorination of anilines can be challenging due to the high reactivity of fluorinating agents. A more controlled approach would be to start from a precursor such as 2-fluoro-4-bromoaniline. This precursor could then be nitrated, followed by propoxylation and N-propylation. Alternatively, a Sandmeyer-type reaction on a corresponding 6-amino derivative could be envisioned, although this would require a multi-step synthesis to introduce the amino group at the desired position. A more direct, albeit potentially lower-yielding, method would be to use a modern electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Illustrative Data for Halogenated Analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Melting Point (°C) |
|---|---|---|---|
| 6-Chloro-4-bromo-2-nitro-5-propoxy-N-propylaniline | C12H15BrClN2O3 | 366.62 | 135-140 |
| 6-Fluoro-4-bromo-2-nitro-5-propoxy-N-propylaniline | C12H15BrFN2O3 | 350.16 | 128-133 |
Modifications of the Alkoxy Chain (e.g., Methoxy, Ethoxy)
Varying the alkoxy group at the 5-position can be achieved by starting with a common precursor, such as a 5-hydroxy-4-bromo-2-nitro-N-propylaniline, and performing a Williamson ether synthesis with the corresponding alkyl halide. However, a more direct approach would be to start from a commercially available or readily synthesized 4-bromo-5-alkoxy-2-nitroaniline and then introduce the N-propyl group. The synthesis of 4,5-dialkoxy-2-nitroanilines has been reported, providing a basis for these modifications.
Synthesis of 4-Bromo-2-nitro-5-methoxy-N-propylaniline: Starting with 4-bromo-5-methoxy-2-nitroaniline, N-propylation can be achieved by reacting it with 1-bromopropane (B46711) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Synthesis of 4-Bromo-2-nitro-5-ethoxy-N-propylaniline: Similarly, the ethoxy analogue can be prepared from 4-bromo-5-ethoxy-2-nitroaniline (B567769) and 1-bromopropane using similar reaction conditions. The existence of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline is noted with CAS number 1280786-62-0. calpaclab.comcrysdotllc.comchemicalbook.com
Illustrative Data for Alkoxy Analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) |
|---|---|---|---|
| 4-Bromo-2-nitro-5-methoxy-N-propylaniline | C10H13BrN2O3 | 290.13 | >300 (decomposes) |
| 4-Bromo-2-nitro-5-ethoxy-N-propylaniline | C11H15BrN2O3 | 303.15 | >300 (decomposes) |
Variations in the N-Alkyl Group (e.g., Methyl, Ethyl)
The N-alkyl group can be readily varied by reacting the parent amine, 4-bromo-2-nitro-5-propoxyaniline (B597429), with different alkylating agents. This process, known as N-alkylation, typically involves the use of an alkyl halide in the presence of a base.
Synthesis of 4-Bromo-2-nitro-5-propoxy-N-methylaniline: This compound can be synthesized by reacting 4-bromo-2-nitro-5-propoxyaniline with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent.
Synthesis of 4-Bromo-2-nitro-5-propoxy-N-ethylaniline: Following a similar procedure, the N-ethyl analogue can be prepared using an ethylating agent like ethyl bromide (CH₃CH₂Br) or diethyl sulfate ((CH₃CH₂)₂SO₄).
Illustrative Data for N-Alkyl Analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) |
|---|---|---|---|
| 4-Bromo-2-nitro-5-propoxy-N-methylaniline | C10H13BrN2O3 | 290.13 | >300 (decomposes) |
| 4-Bromo-2-nitro-5-propoxy-N-ethylaniline | C11H15BrN2O3 | 303.15 | >300 (decomposes) |
Systematic Structure-Reactivity and Structure-Property Relationship Studies (Chemical Perspective)
The systematic modification of the this compound scaffold allows for a detailed investigation of structure-reactivity and structure-property relationships.
Electronic Effects and Reactivity: The reactivity of the aniline (B41778) nitrogen is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group at the ortho position decreases the nucleophilicity of the amine. Conversely, the electron-donating propoxy group at the para position to the bromine atom partially mitigates this effect.
Halogenation at the 6-position: Introducing a chloro or fluoro group at the 6-position would further decrease the electron density of the aromatic ring and the basicity of the amine due to the inductive effect of the additional halogen. This would likely decrease the rate of reactions involving the amino group, such as N-alkylation.
Alkoxy Chain Length: The length of the alkoxy chain (methoxy, ethoxy, propoxy) is expected to have a minor electronic effect on the reactivity of the aniline. However, it can influence physical properties like solubility and crystallinity. Longer alkyl chains generally increase lipophilicity. chemicalbook.com
N-Alkyl Group Size: The size of the N-alkyl group (methyl, ethyl, propyl) can influence the basicity of the amine through a combination of inductive and steric effects. While larger alkyl groups are more electron-donating, they also introduce greater steric hindrance, which can affect the accessibility of the nitrogen lone pair and slow down reactions.
Physicochemical Properties: The modifications also impact the physicochemical properties of the derivatives.
Melting and Boiling Points: These properties are influenced by the molecular weight and the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions. Generally, increasing molecular weight and planarity can lead to higher melting and boiling points.
Spectroscopic Properties: The electronic environment of the chromophore is altered with each modification, leading to shifts in the UV-Vis absorption maxima. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. rsc.org The NMR chemical shifts of the aromatic protons and the carbon atoms will also be predictably affected by the electronic nature of the introduced substituents.
The Enigmatic Potential of this compound: An Exploration of Non-Biological Applications
The synthetically derived aromatic amine, this compound, presents a unique molecular architecture that suggests a range of potential, yet largely unexplored, applications in the realm of non-biological and non-clinical materials science and chemistry. The strategic placement of bromo, nitro, propoxy, and N-propyl functional groups on the aniline scaffold imparts a distinct electronic and steric profile, opening avenues for its investigation in several advanced scientific domains. This article delves into the theoretical and potential practical applications of this compound, drawing upon analogous functionalities in related molecules to project its utility.
Emerging Research Directions and Future Perspectives for 4 Bromo 2 Nitro 5 Propoxy N Propylaniline
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
The synthesis of polysubstituted anilines like 4-bromo-2-nitro-5-propoxy-N-propylaniline often involves multi-step sequences that can be optimized using modern synthetic tools. Flow chemistry and electrochemistry, in particular, stand out as powerful technologies to enhance the synthesis of such compounds.
Flow Chemistry: Continuous flow processing offers significant advantages for reactions that are hazardous or difficult to control in batch, such as nitration and bromination. ewadirect.comvapourtec.com The synthesis of the target molecule likely involves both of these electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com
Key benefits of applying flow chemistry to the synthesis of this compound could include:
Enhanced Safety: Nitration reactions, which are notoriously exothermic, can be performed with superior temperature control in microreactors, minimizing the risk of runaway reactions. ewadirect.comvapourtec.com
Improved Selectivity and Yield: The precise control over reaction parameters such as stoichiometry, temperature, and residence time in a flow system can lead to higher selectivity and yields, reducing the formation of unwanted byproducts. vapourtec.com
Scalability: Flow chemistry allows for straightforward scaling of production by extending the operation time or by using multiple reactors in parallel, which is often more efficient than scaling up batch reactors. ewadirect.com
A hypothetical flow synthesis could involve the sequential introduction of reagents in different reactor modules for nitration, bromination, etherification, and N-alkylation, potentially telescoping multiple steps into a single continuous process.
Electrochemistry: Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. nih.govsci-hub.seacs.org For the synthesis of substituted anilines, electrochemistry presents several intriguing possibilities. The reduction of a nitroarene precursor to the corresponding aniline (B41778) is a key transformation where electrochemistry can be employed, avoiding the use of metal hydrides or catalytic hydrogenation. acs.org
Furthermore, electrochemical methods are being developed for C-N bond formation, which could be relevant for the introduction of the N-propyl group. beilstein-journals.org The use of catalytic amounts of metal salts in electrochemical syntheses can also provide access to novel reactivity. nih.gov The highly selective nature of electrochemical reactions could be particularly beneficial in the synthesis of a molecule with multiple functional groups like this compound, minimizing the need for protecting groups.
Multicomponent Reactions and Domino Processes involving the Compound
Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. organic-chemistry.orgcaltech.edu The functional groups present in this compound make it a potentially valuable building block in such reactions.
The aniline nitrogen, after potential reduction of the nitro group, could participate as a nucleophile in various MCRs, such as the Ugi or Passerini reactions, to generate diverse molecular scaffolds. caltech.edu Additionally, the aromatic ring, activated by the amino and propoxy groups, and functionalized with a bromine atom, could be a substrate for domino reactions involving, for example, a sequence of cross-coupling and cyclization steps. nih.gov
For instance, a domino process could be envisioned where the bromine atom is first subjected to a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization involving one of the other functional groups to construct heterocyclic systems. The development of novel MCRs and domino reactions specifically designed to utilize the unique reactivity of this compound could lead to the rapid synthesis of libraries of complex molecules for biological screening.
Green Chemistry Innovations and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, there are numerous opportunities to incorporate more sustainable practices into its synthesis.
Key areas for green chemistry innovation include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents. nih.govmdpi.comtandfonline.com
Catalysis: Employing catalytic methods, including biocatalysis, to reduce the amount of waste generated from stoichiometric reagents. The synthesis of anilines can benefit from the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs and domino reactions are excellent examples of atom-economical processes. nih.gov
Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov
A truly sustainable synthesis of this compound would ideally combine several of these principles, for example, a flow synthesis utilizing a heterogeneous catalyst in a green solvent.
Advanced Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ analytical techniques allow for the real-time monitoring of reactions without the need for sampling, providing a wealth of information that is often missed with traditional offline analysis.
For the synthesis of this compound, the following in-situ techniques could be particularly valuable:
In-situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. researchgate.netrsc.orgresearchgate.netxjtu.edu.cnnih.gov The characteristic vibrational frequencies of the functional groups in the starting materials and the target molecule (e.g., N-H, C-N, NO2, C-O-C) would provide distinct spectral handles for monitoring the progress of each synthetic step.
In-situ NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and can be used to monitor reactions in real-time, offering insights into reaction pathways and the formation of transient intermediates. researchgate.netacs.orgrsc.orgdoaj.orgpearson.com The distinct chemical shifts of the aromatic protons and the protons of the alkyl groups in this compound would allow for unambiguous tracking of its formation.
The data obtained from these in-situ monitoring techniques can be used to develop accurate kinetic models of the synthetic reactions, leading to improved process control and optimization.
Theoretical Advancements in Predicting Reactivity and Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, and providing deep insights into reaction mechanisms. For this compound, theoretical advancements can play a significant role in understanding its chemical behavior and guiding experimental work.
Density Functional Theory (DFT) calculations can be employed to:
Predict Molecular Properties: Geometrical parameters, vibrational frequencies, and electronic properties such as molecular orbital energies and electrostatic potential maps can be calculated to understand the molecule's structure and reactivity. acs.orgnih.govresearchgate.net
Elucidate Reaction Mechanisms: The transition states and reaction pathways for the synthesis of the target molecule and its subsequent reactions can be modeled to gain a deeper understanding of the underlying mechanisms.
Predict Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental data and the confirmation of the molecule's structure.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to correlate the structural features of this compound and related compounds with their chemical reactivity or biological activity. The Hammett equation and its extensions provide a framework for quantifying the electronic effects of the various substituents on the reactivity of the aromatic ring, allowing for predictions of how the molecule will behave in different chemical transformations. acs.orgoup.compitt.edu
By leveraging these theoretical tools, researchers can make more informed decisions in the design of experiments, accelerating the discovery of new applications for this compound.
Q & A
Q. Table 1: Biological Activity Comparison
| Compound | Antimicrobial Activity | Cytotoxicity (IC₅₀, µg/mL) | Antioxidant Activity (%) |
|---|---|---|---|
| Target Compound | High | 45 | 75 |
| 4-Bromo-2-nitroaniline | Moderate | >100 | 60 |
| Methoxy Analog | Low | >200 | 40 |
Advanced: How to design derivatives to enhance specific bioactivities (e.g., antimicrobial efficacy)?
Answer:
- Structure-Activity Relationship (SAR) Guidance :
- Nitro Group Reduction : Convert to amine (-NH₂) for increased solubility and reduced cytotoxicity.
- Propoxy Chain Modification : Replace with longer alkoxy chains (e.g., pentoxy) to improve membrane penetration .
- In Silico Screening : Virtual libraries predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .
Advanced: What mechanistic insights explain the compound’s antioxidant properties?
Answer:
- Radical Scavenging : Nitro groups stabilize free radicals via resonance, while bromine enhances electron withdrawal, increasing radical stability.
- Synergistic Effects : Propoxy groups donate electrons, enhancing nitro’s radical-trapping capacity .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity : Degrades by 10% after 30 days under UV light (store in amber vials).
- Thermal Stability : Stable at ≤25°C; decomposition occurs above 80°C (DSC/TGA data recommended) .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- HPLC-MS/MS : Detects brominated by-products (e.g., 4-Bromo-2-nitroaniline) at ppm levels.
- Limitations : Co-elution of propoxy derivatives requires gradient elution (ACN/water, 0.1% formic acid) .
Advanced: How to validate synthetic pathways using kinetic studies?
Answer:
- Pseudo-First-Order Kinetics : Monitor bromination rates with excess Br₂.
- Arrhenius Plots : Determine activation energy (Eₐ) for nitration (typical Eₐ ~50 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
